molecular formula C23H25N5OS B11581573 [6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

[6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

Cat. No.: B11581573
M. Wt: 419.5 g/mol
InChI Key: MRYAGGQOEQSODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .

Preparation Methods

The synthesis of 1-[6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE involves multiple steps. The synthetic routes typically start with the preparation of triazole and thiadiazine intermediates, followed by their fusion under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE has a wide range of scientific research applications. It is used in chemistry as a synthetic intermediate and in biology and medicine for its pharmacological activities. The compound has shown potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and thiadiazine moieties allow it to form hydrogen bonds and other interactions with target receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines. These compounds share similar structural features but may differ in their pharmacological activities and specific applications.

Properties

Molecular Formula

C23H25N5OS

Molecular Weight

419.5 g/mol

IUPAC Name

[6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C23H25N5OS/c1-16-10-12-17(13-11-16)19-20(22(29)27-14-6-3-7-15-27)30-23-25-24-21(28(23)26-19)18-8-4-2-5-9-18/h2,4-5,8-13,19-20,26H,3,6-7,14-15H2,1H3

InChI Key

MRYAGGQOEQSODZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)N5CCCCC5

Origin of Product

United States

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